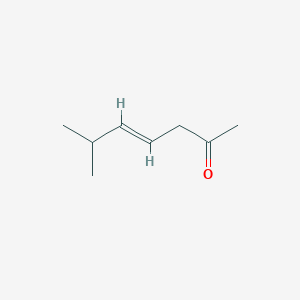

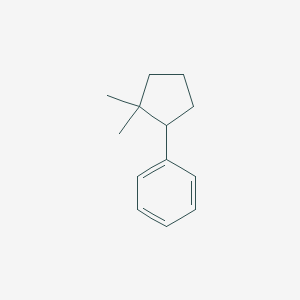

2-(2-Phenoxyethoxy)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(2-Phenoxyethoxy)benzoic acid often involves multiple steps, including methylation, acylation, and haloform reaction, followed by demethylation, alkylation, condensation, and reduction processes. For instance, the synthesis of liquid crystal intermediates from 4-phenylphenol through these steps has been documented, indicating the complexity and versatility of the synthetic routes for related compounds (Dou Qing, 2000).

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives have been extensively studied, revealing significant insights into their conformation and stability. For example, gas-phase electron diffraction and theoretical calculations have been employed to understand the structures of benzoic acid and its hydroxy derivatives, highlighting the importance of internal hydrogen bonding and conformational preferences (K. Aarset et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Phenoxyethoxy)benzoic acid derivatives are diverse and can lead to various functional materials. For example, the formation of liquid-crystalline complexes and the interaction with DNA have been explored, demonstrating the compound's versatility in forming structurally complex and functional systems (Nataraj Chitrapriya et al., 2011).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, of benzoic acid derivatives play a crucial role in their application in materials science and chemistry. For instance, the crystal structure analysis of 2-phenoxypropenoic acid provides insights into its potential as a herbicide, with specific attention to the hydrogen-bonded cyclic dimers and the planarity of the molecule (M. Campbell et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and functionalization potential, of 2-(2-Phenoxyethoxy)benzoic acid derivatives, are critical for their application in synthetic chemistry and materials science. The meta-C–H functionalization of benzoic acid derivatives, for instance, showcases the advanced techniques used to selectively modify these molecules, further expanding their utility in organic synthesis (Shangda Li et al., 2016).

Wissenschaftliche Forschungsanwendungen

Liquid Crystals : A study by Dou Qing (2000) outlined the synthesis of 4 (4 n Alkoxybiphenyl 4′ Carbonyloxy) Benzoic Acid from 4 phenylphenol, which serves as a key intermediate for ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).

Pharmaceuticals and Cosmetics : Roane and Daugulis (2013) described a copper-catalyzed etherification method for benzoic acid and amine derivatives, which has potential applications in the pharmaceutical and cosmetic industries (J. Roane & O. Daugulis, 2013).

Antioxidant Research : Pazos et al. (2007) investigated natural phenolic compounds like 3,4-dihydroxybenzoic acid and gallic acid for their potential in regenerating α-tocopherol from α-tocopheroxyl radical, offering a more efficient alternative to ascorbyl palmitate (M. Pazos et al., 2007).

Environmental Impact : Velegraki and Mantzavinos (2008) studied the photocatalytic degradation of benzoic acid in water, noting the formation of potentially toxic hydroxyl by-products for marine life (T. Velegraki & D. Mantzavinos, 2008).

Wastewater Treatment : Ghoshdastidar and Tong (2013) demonstrated the effectiveness of membrane bioreactor technology in reducing toxic phenoxyacetic and benzoic acid herbicides in wastewater, providing an environmentally friendly treatment method (Avik. J. Ghoshdastidar & A. Tong, 2013).

Dental Materials : Anzai et al. (1975) explored the reaction of Zn(OH)2 with o-ethoxy benzoic acid and other compounds, aiming to develop non-eugenol system cement and impression materials in dentistry (M. Anzai et al., 1975).

Eigenschaften

IUPAC Name |

2-(2-phenoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTODKUCZLUADDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

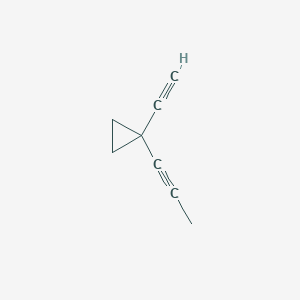

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368248 | |

| Record name | 2-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxyethoxy)benzoic acid | |

CAS RN |

101093-93-0 | |

| Record name | 2-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

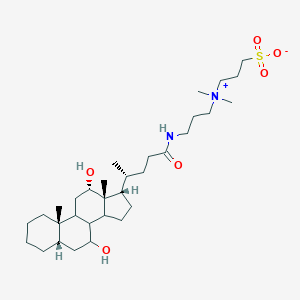

![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)

![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)